2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid

Medicinal Chemistry Stereochemistry Structure–Activity Relationship (SAR)

2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid (CAS 1540030-39-4) is a heterocyclic carboxylic acid featuring a 1,4-dimethyl-substituted pyrazole ring connected at the 5-position to a butanoic acid chain bearing a chiral center at the 2-position. With a molecular weight of 182.22 g mol⁻¹ and a computed logP of approximately 1.31, it occupies a physicochemical space distinct from shorter-chain homologues and regioisomeric analogs.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Cat. No. B13319547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCC(C1=C(C=NN1C)C)C(=O)O
InChIInChI=1S/C9H14N2O2/c1-4-7(9(12)13)8-6(2)5-10-11(8)3/h5,7H,4H2,1-3H3,(H,12,13)
InChIKeyOZOPYOFSUMNLRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid: A Structurally Defined Pyrazole–Butanoic Acid Building Block


2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid (CAS 1540030-39-4) is a heterocyclic carboxylic acid featuring a 1,4-dimethyl-substituted pyrazole ring connected at the 5-position to a butanoic acid chain bearing a chiral center at the 2-position [1]. With a molecular weight of 182.22 g mol⁻¹ and a computed logP of approximately 1.31, it occupies a physicochemical space distinct from shorter-chain homologues and regioisomeric analogs [1]. The compound is offered as a research chemical at ≥95% purity by suppliers such as LeYan and AKSci and is catalogued in the Enamine screening collection (EN300-1138653), indicating its availability for medicinal chemistry and fragment-based discovery programs .

Why Generic Pyrazole–Butanoic Acid Analogs Cannot Substitute for 2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid


Pyrazole–butanoic acid derivatives exist as a family of regioisomers and chain-length variants that are not interchangeable. The target compound's 1,4-dimethyl-5-substituted pyrazole core fixes the relative orientation of the methyl groups and the carboxylic acid side chain, generating a stereogenic center at C‑2 of the butanoic acid moiety [1]. Shifting the attachment point from the 5‑position to the 4‑position (e.g., 2‑(1,5-dimethyl‑1H‑pyrazol‑4‑yl)butanoic acid) or altering the chain length (e.g., propanoic or acetic acid homologues) changes the spatial presentation of the carboxylate pharmacophore, hydrogen‑bond donor/acceptor geometry, and lipophilicity [1]. Even among 1,4‑dimethyl‑5‑substituted analogs, moving the carboxyl group from the 2‑position to the 3‑ or 4‑position of the butanoic chain (e.g., 3‑(1,4‑dimethyl‑1H‑pyrazol‑5‑yl)butanoic acid or 4‑(1,4‑dimethyl‑1H‑pyrazol‑5‑yl)butanoic acid) eliminates the chiral center and alters conformational flexibility . These structural differences are expected to translate into distinct binding modes, metabolic stability, and physicochemical profiles, making generic substitution scientifically unjustified [2].

Quantitative Differentiation Evidence for 2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid Versus Closest Analogs


Regioisomeric Substitution Pattern: 1,4-Dimethyl-5-Substituted Core Confers a Stereogenic Center Absent in Chain-Shifted Isomers

2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid possesses a chiral center at the C‑2 position of the butanoic acid chain, a feature that is absent in its closest regioisomers 3‑(1,4‑dimethyl‑1H‑pyrazol‑5‑yl)butanoic acid and 4‑(1,4‑dimethyl‑1H‑pyrazol‑5‑yl)butanoic acid, where the carboxyl group is located at the chain terminus and no asymmetric carbon exists [1]. The presence of this stereocenter enables enantioselective synthesis and chiral resolution, offering the potential for enantiomer‑specific biological activity that cannot be achieved with the achiral 3‑ or 4‑substituted analogs [2].

Medicinal Chemistry Stereochemistry Structure–Activity Relationship (SAR)

Chain-Length Differentiation: Butanoic Acid Spacer Provides Higher logP Than Propanoic and Acetic Acid Homologues

The target compound's butanoic acid side chain (C₄) yields a computed logP (XLogP3‑AA) of approximately 1.0–1.31, which is higher than the propanoic acid homolog (C₃; predicted logP ~0.5) and the acetic acid homolog (C₂; predicted logP ~0.1) [1]. This increased lipophilicity enhances predicted membrane permeability and may improve passive absorption in cellular assays, while still maintaining a free carboxyl group for salt formation, prodrug derivatization, or target engagement .

Physicochemical Properties Lipophilicity Fragment-Based Drug Design

Synthetic Accessibility: Established Dilithiated Hydrazone Route for 5‑Substituted Pyrazole‑Butanoic Acids

A general synthetic methodology for 1H‑pyrazole‑5‑butanoic acids has been described via condensation of dilithiated C(α),N‑carboalkoxyhydrazones with glutaric acid anhydride, followed by cyclization [1]. This route is specifically suited to pyrazole‑5‑butanoic acids and differs from routes that provide pyrazole‑4‑butanoic acids or pyrazole‑1‑butanoic acids, which require alternative starting materials and conditions [2]. The availability of this published method reduces the synthetic risk for scale‑up and derivatization relative to less-studied regioisomers.

Organic Synthesis Heterocyclic Chemistry Building Block Synthesis

Commercial Availability and Purity: ≥95% Purity from Multiple Independent Suppliers at Research Scale

2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid is stocked by at least five independent suppliers (LeYan, AKSci, Chemsrc, Kuujia, and the Enamine screening collection) at ≥95% purity . By contrast, several closely related regioisomers—including 2‑(1,5‑dimethyl‑1H‑pyrazol‑4‑yl)butanoic acid and 3‑(1,4‑dimethyl‑1H‑pyrazol‑5‑yl)butanoic acid—are listed by fewer vendors, with some only available through custom synthesis or at lower purities . Multi‑vendor availability reduces supply‑chain risk and facilitates competitive pricing for procurement.

Chemical Procurement Research Chemical Sourcing Quality Control

Topological Polar Surface Area (TPSA) Differentiates Carboxyl‑Bearing Side‑Chain Position Isomers

The computed TPSA for 2‑(1,4‑dimethyl‑1H‑pyrazol‑5‑yl)butanoic acid is 55.1 Ų, a value that reflects the single carboxylic acid group and the two pyrazole nitrogen atoms [1]. This TPSA is identical to its regioisomers 3‑(1,4‑dimethyl‑1H‑pyrazol‑5‑yl)butanoic acid and 4‑(1,4‑dimethyl‑1H‑pyrazol‑5‑yl)butanoic acid (also 55.1 Ų), because TPSA is a fragment‑based sum that does not capture the different spatial presentation of the carboxyl group [2]. However, when combined with the presence of the stereogenic center (Evidence Item 1), the identical TPSA reinforces that differentiation among these regioisomers must rely on 3D structural features rather than 2D polar surface area alone—a nuance critical for computational screening campaigns.

Physicochemical Profiling Drug‑Likeness Blood–Brain Barrier Permeability

Recommended Research and Procurement Application Scenarios for 2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid


Enantioselective Medicinal Chemistry and Chiral SAR Exploration

Researchers designing enantioselective inhibitors or receptor modulators can leverage the stereogenic center at the C‑2 position of the butanoic acid chain to explore enantiomer‑dependent activity [1]. Unlike the achiral 3‑ or 4‑butanoic acid regioisomers, this compound can be resolved into single enantiomers via chiral chromatography or diastereomeric salt formation, enabling paired (R)‑ vs. (S)‑ enantiomer SAR studies that are essential for identifying eutomers [1].

Fragment‑Based Drug Discovery (FBDD) and Screening Library Enrichment

With its moderate molecular weight (182.22 Da), computed logP of ~1.3, and inclusion in the Enamine screening collection, this compound is suitable as a fragment or low‑molecular‑weight lead for fragment‑based screening campaigns targeting enzymes with hydrophobic active sites . The butanoic acid spacer provides greater lipophilicity and conformational flexibility than propanoic or acetic acid homologues, potentially accessing binding pockets that shorter fragments cannot reach .

Synthetic Building Block for Pyrazole‑5‑Carboxamide and Ester Prodrug Libraries

The free carboxylic acid group enables straightforward derivatization to amides, esters, and hydrazides using standard coupling chemistry [2]. The 1996 Synthetic Communications protocol provides a validated route for preparing the pyrazole‑5‑butanoic acid core, giving medicinal chemistry teams a reliable starting point for generating diverse compound libraries without de novo route development [2].

Multi‑Supplier Procurement for Hit Validation and Lead Optimization

With at least five independent commercial sources offering ≥95% purity, this compound is suitable for hit‑to‑lead programs that require reliable resupply and competitive sourcing . The availability of multiple vendors reduces the risk of stock‑outs during critical validation studies and allows procurement groups to negotiate on price and delivery timelines, an advantage not shared by regioisomers with single‑source dependency .

Quote Request

Request a Quote for 2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.